![molecular formula C26H20BrNO3 B14918146 1-Bromo-17-(4-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14918146.png)
1-Bromo-17-(4-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-17-(4-ethoxyphenyl)-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound with a unique pentacyclic structure
Preparation Methods
The synthesis of 1-Bromo-17-(4-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione typically involves multiple steps, including the formation of the pentacyclic core and subsequent functionalization. One common synthetic route involves the cyclization of a suitable precursor under specific conditions, followed by bromination and ethoxylation reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and the use of catalysts.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-Bromo-17-(4-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The bromine and ethoxyphenyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other pentacyclic structures with different substituents. For example:
17-Oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: This compound has a similar core structure but lacks the bromine and ethoxyphenyl groups.
(15R,19S)-17-Oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: Another similar compound with different stereochemistry and substituents.
The uniqueness of 1-Bromo-17-(4-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H20BrNO3 |
|---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
1-bromo-17-(4-ethoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C26H20BrNO3/c1-2-31-16-13-11-15(12-14-16)28-24(29)22-21-17-7-3-5-9-19(17)26(27,23(22)25(28)30)20-10-6-4-8-18(20)21/h3-14,21-23H,2H2,1H3 |
InChI Key |
PNKZGBHCQPUURD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-(1-Methoxypropan-2-yl)benzo[d]oxazol-2-amine](/img/structure/B14918076.png)
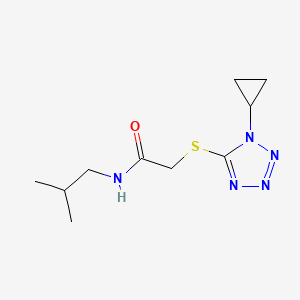
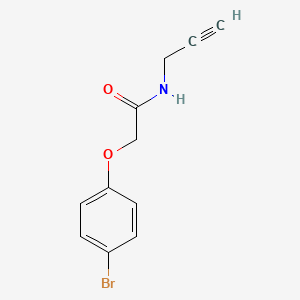
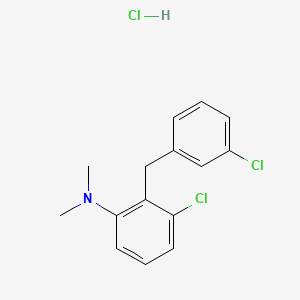
![N-[1-({[3-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B14918087.png)
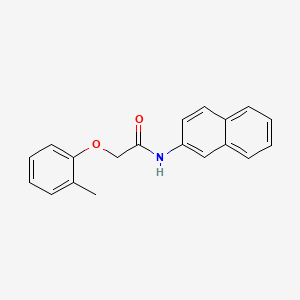


![[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methoxy]acetic acid](/img/structure/B14918099.png)
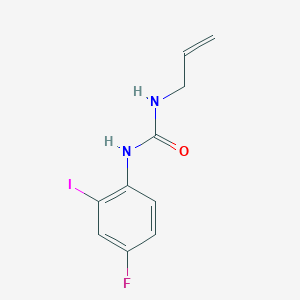
![{[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methylene}methane-1,1-dicarbonitr ile](/img/structure/B14918130.png)
![1-(2,8-diazaspiro[4.5]decan-8-yl)-2-[[(1S,2R)-2-[3,5-difluoro-2-[(2-fluoropyridin-3-yl)methoxy]phenyl]cyclopropyl]amino]ethanone](/img/structure/B14918131.png)
![1H-Imidazo[4,5-c]pyridin-6-ol](/img/structure/B14918135.png)
![2-[4-(diethylamino)-2-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14918139.png)
